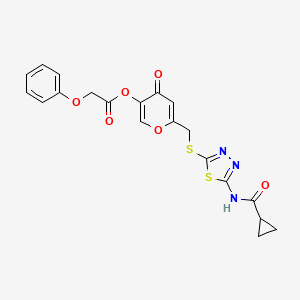![molecular formula C33H23N3O4 B2706137 4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide CAS No. 477485-52-2](/img/structure/B2706137.png)
4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes like glucokinase, enhancing their catalytic activity . The compound’s ability to form hydrogen bonds and aromatic interactions plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)benzamide: Shares a similar core structure but lacks the additional benzoyl groups.
N-benzimidazol-2yl benzamide: Contains a benzimidazole moiety instead of the pyridine ring.
N-(4-methylphenyl)benzamide: Features a methyl group on the phenyl ring instead of the benzoyl group.
Uniqueness
4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide is unique due to its multiple benzoyl groups and the presence of both pyridine and benzamide functionalities.
Eigenschaften
IUPAC Name |
4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O4/c37-30(22-7-3-1-4-8-22)24-11-15-26(16-12-24)32(39)35-28-19-20-34-21-29(28)36-33(40)27-17-13-25(14-18-27)31(38)23-9-5-2-6-10-23/h1-21H,(H,36,40)(H,34,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKQOJWKZOLKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanol](/img/structure/B2706071.png)
![Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2706072.png)
![N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2706074.png)
amino}-2-methylpropanoic acid](/img/structure/B2706075.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2706076.png)
![N-[(4-chlorophenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2706077.png)
